molecular formula C16H18N2O B2828685 6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline CAS No. 2411241-08-0

6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline

Cat. No.: B2828685
CAS No.: 2411241-08-0
M. Wt: 254.333
InChI Key: DBXCAXCIGHOGOB-UHFFFAOYSA-N
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Description

6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline is a complex organic compound characterized by its unique structure, which includes a quinoline core linked to a cyclobutylaziridine moiety via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone. The cyclobutylaziridine moiety can be introduced via a nucleophilic substitution reaction, where a cyclobutylamine derivative reacts with an epoxide or halide precursor. The final step involves the methoxylation of the quinoline core, which can be achieved using a methoxyating agent such as dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The aziridine ring can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Cyclobutylamine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aziridine ring can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, which can result in biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: Lacks the cyclobutylaziridine moiety, resulting in different reactivity and applications.

    6-[(1-Cyclobutylamino)methoxy]quinoline: Similar structure but with an amine instead of an aziridine ring, leading to different chemical properties.

    6-[(1-Cyclobutylaziridin-2-yl)ethoxy]quinoline: Similar structure but with an ethoxy group instead of a methoxy group, affecting its reactivity and applications.

Uniqueness

6-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline is unique due to the presence of both the cyclobutylaziridine moiety and the methoxy group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-4-13(5-1)18-10-14(18)11-19-15-6-7-16-12(9-15)3-2-8-17-16/h2-3,6-9,13-14H,1,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXCAXCIGHOGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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